molecular formula C20H22N2O2 B2914044 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005301-54-1

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2914044
CAS RN: 1005301-54-1
M. Wt: 322.408
InChI Key: TZGPVDANBIBGKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic route to prepare this compound involves several steps. While I don’t have access to specific papers detailing the synthesis, it likely includes the condensation of an isobutyryl group with a tetrahydroquinoline ring, followed by amidation with benzoyl chloride. Researchers have optimized this process to achieve high yields and purity .


Molecular Structure Analysis

The molecular formula of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is C~20~H~22~N~2~O~2~ , with a molecular weight of approximately 322.408 g/mol . The compound consists of a benzamide moiety attached to a tetrahydroquinoline ring via an isobutyryl group. The precise arrangement of atoms and bond angles can be visualized using molecular modeling software.

Scientific Research Applications

Synthesis Methodologies

Regio- and Stereoselective Synthesis : Research has developed methodologies for the synthesis of isoindolin-1-ones and isoquinolin-1-ones, which are structurally related to the query compound. These compounds are synthesized under mild conditions, showcasing the versatility in functional group accommodation and potential for generating biologically interesting alkaloids like cepharanone B (Yao & Larock, 2005).

Palladium Mediated Synthesis : Another study explored the palladium-catalyzed synthesis of N-substituted isoindolinones and isoquinolinones, highlighting efficient routes to these compounds which could share reactive intermediates or synthetic pathways with the compound of interest (Khan & Reza, 2005).

Potential Biological Activities

Fluorescent Labeling for Biological Studies : Fluorescently labeled oligodeoxyribonucleotides utilizing isoquinoline derivatives demonstrate the utility of such compounds in biophysical studies, indicating potential research applications in molecular biology and genetics (Singh et al., 2007).

Novel Applications

Antimicrobial and Antitubercular Activities : A study on novel carboxamide derivatives of 2-quinolones, which may share structural motifs with the query compound, reported promising antibacterial, antifungal, and antitubercular activities, indicating a potential for pharmaceutical application in treating infections (Kumar, Fernandes, & Kumar, 2014).

Synthetic and Mechanistic Insights

Nickel-Catalyzed Direct Alkylation : The alkylation of benzamides, a functional group present in the query compound, demonstrates the versatility of these substrates in synthetic chemistry, providing insights into potential modifications and applications of the compound (Aihara & Chatani, 2013).

Mechanism of Action

The exact mechanism of action for N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide remains an active area of investigation. It may interact with cellular pathways related to neuroprotection, apoptosis, or cell survival. Researchers have observed neuroprotective effects in animal models, but further studies are required to elucidate the precise targets and pathways involved .

properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14(2)20(24)22-12-6-9-15-10-11-17(13-18(15)22)21-19(23)16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGPVDANBIBGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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